molecular formula C30H32O7 B10846830 Artorigidin A

Artorigidin A

Cat. No.: B10846830
M. Wt: 504.6 g/mol
InChI Key: LAAYVNVIRVOBNR-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artorigidin A is a prenylated flavonoid isolated from the twigs of Artocarpus rigida, a plant native to Indonesia. This compound has garnered significant interest due to its potential cytotoxic activity against various cancer cell lines .

Chemical Reactions Analysis

Artorigidin A undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Artorigidin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Artorigidin A exerts its effects primarily through the inhibition of NF-kappaB activity. This protein complex plays a crucial role in regulating the immune response to infection and is involved in cellular processes such as inflammation, immunity, and cell survival. By inhibiting NF-kappaB, this compound disrupts the survival and proliferation of cancer cells, leading to their death .

Comparison with Similar Compounds

Artorigidin A can be compared with other prenylated flavonoids such as artonin O, artobiloxanthone, and cycloartobiloxanthone. These compounds share similar structural features and biological activities but differ in their specific molecular targets and mechanisms of action . For example:

This compound stands out due to its potent inhibition of NF-kappaB, making it a unique and promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C30H32O7

Molecular Weight

504.6 g/mol

IUPAC Name

(5R)-1,3,4,8,10-pentahydroxy-9,11-bis(3-methylbut-2-enyl)-5-prop-1-en-2-yl-5,6-dihydrobenzo[c]xanthen-7-one

InChI

InChI=1S/C30H32O7/c1-13(2)7-9-16-25(33)17(10-8-14(3)4)29-24(26(16)34)27(35)19-11-18(15(5)6)22-23(30(19)37-29)20(31)12-21(32)28(22)36/h7-8,12,18,31-34,36H,5,9-11H2,1-4,6H3/t18-/m1/s1

InChI Key

LAAYVNVIRVOBNR-GOSISDBHSA-N

Isomeric SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C([C@H](C3)C(=C)C)C(=C(C=C4O)O)O)CC=C(C)C)O)C

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C(C3)C(=C)C)C(=C(C=C4O)O)O)CC=C(C)C)O)C

Origin of Product

United States

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